
(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone" is a chemically synthesized molecule that appears to be related to various research efforts in developing new pharmaceuticals and materials with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as chlorothiophenyl and aryl methanone units are common in the literature, suggesting that the compound may have similar properties or applications as those described in the papers.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of different chemical moieties. For instance, in the synthesis of novel aryl methanones, a condensation reaction is used, combining 2-chloromethyl-5-aryl-1,3,4-thiadiazole with aryl(3,5-dichloro-4-hydroxyphenyl) methanones using reagents like TBAB and K2CO3 . This suggests that the synthesis of "this compound" could also involve a similar strategy, possibly using chlorothiophenyl and fluorophenyl precursors in a condensation reaction to form the thiazolidine ring.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using analytical and spectral methods such as IR, 1H NMR, and LC-MS . These techniques would likely be applicable in analyzing the molecular structure of "this compound" to confirm its synthesis and to elucidate its structural features.
Chemical Reactions Analysis
The chemical reactivity of aryl methanones can be inferred from the literature. For example, the presence of a thiadiazole moiety in some aryl methanones suggests potential reactivity in forming heterocyclic compounds . The chloro and fluoro substituents on the aromatic rings could also influence the reactivity, making the compound a candidate for further functionalization or participation in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized alongside their synthesis. For instance, the antimicrobial activity of synthesized aryl methanones is evaluated using qualitative and quantitative methods . Similarly, the compound could be subjected to antimicrobial screening to determine its potential as an antibacterial agent. Additionally, the presence of a chlorothiophenyl group in related compounds has been associated with antimicrobial, antioxidant, and insect antifeedant activities , suggesting that "this compound" may also possess these properties.
Applications De Recherche Scientifique
Synthesis and Characterization
- Compounds related to "(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone" have been synthesized and characterized using techniques such as UV, IR, NMR, and high-resolution mass spectrometry. The structural optimization and theoretical vibrational spectra have been investigated using density functional theory (DFT) calculations. These studies aid in understanding the structural changes in the molecule due to the substitution of electron withdrawing groups and provide insights into their thermodynamic stability and reactivity in the excited state, as well as their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Biological Activities
- The synthesis and crystal structure of related compounds have been reported, with a focus on their wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal effects. These activities highlight the potential pharmaceutical applications of these compounds. Furthermore, polymeric thiophenes, closely related to the compound of interest, are utilized in various applications such as thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).
Crystal Packing and Molecular Interactions
- Research on derivatives containing similar structural motifs has also explored the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures. These studies provide valuable insights into the functional role of these interactions in stabilizing the molecular conformations and crystal packing of the compounds. The understanding of these interactions is crucial for the design of materials with specific properties (Sharma et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNOS2/c15-12-5-4-11(20-12)13(18)17-6-7-19-14(17)9-2-1-3-10(16)8-9/h1-5,8,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZGNSDLYDRGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=C(S2)Cl)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

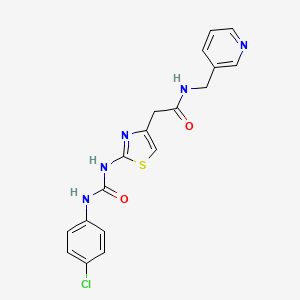
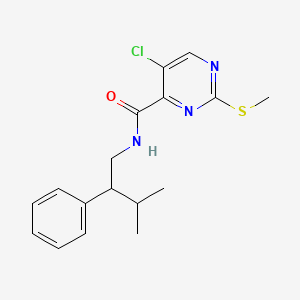

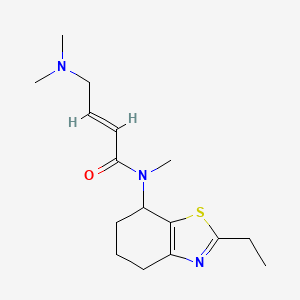

![2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2507153.png)
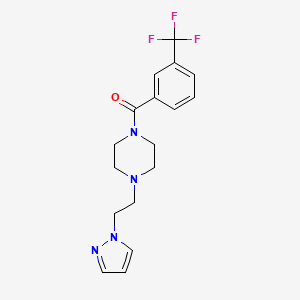

![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide](/img/structure/B2507159.png)
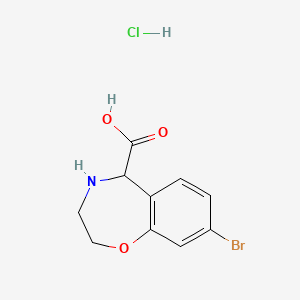
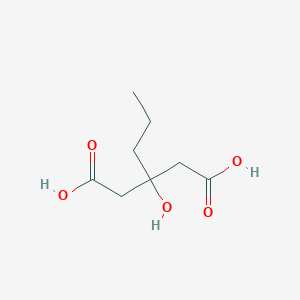
![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2507164.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2507167.png)
